Glechomanolide

Description

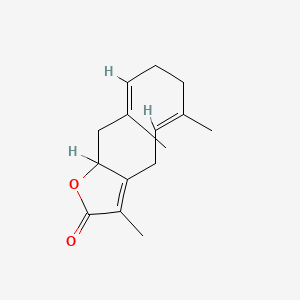

Glechomanolide (C₁₅H₂₀O₂, CAS: 38146-68-8) is a germacranolide-type sesquiterpene lactone isolated from medicinal plants such as Myrrh species. Its structure features a ten-membered carbocyclic ring fused to a γ-lactone moiety, with key stereocenters at C-2 and C-8 . Key physicochemical properties include:

Properties

Molecular Formula |

C15H20O2 |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

(5E,9E)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one |

InChI |

InChI=1S/C15H20O2/c1-10-5-4-6-11(2)9-14-13(8-7-10)12(3)15(16)17-14/h6-7,14H,4-5,8-9H2,1-3H3/b10-7+,11-6+ |

InChI Key |

SLGKCOCDZZQQLY-NXAIOARDSA-N |

SMILES |

CC1=CCC2=C(C(=O)OC2CC(=CCC1)C)C |

Isomeric SMILES |

C/C/1=C\CC2=C(C(=O)OC2C/C(=C/CC1)/C)C |

Canonical SMILES |

CC1=CCC2=C(C(=O)OC2CC(=CCC1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Glechomanolide shares a germacranolide skeleton with several analogs, differing in substituents and stereochemistry. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of this compound and Analogs

Key Findings:

Stereochemical Influence: The C-8 epimerization (e.g., 8-epi-2β-methoxythis compound vs. This compound) alters NOESY correlations, notably between H3-14 and H-2/H-8, impacting molecular conformation .

Functional Analogues: Zedoarolide B and other guaiane-type sesquiterpenes share NO-inhibitory activity with this compound but lack the γ-lactone ring, suggesting divergent structure-activity relationships .

Preparation Methods

Plant Material and Extraction Techniques

The dried herb of Glechoma hederacea L. has traditionally been a source of phenolic compounds, including rosmarinic acid and flavonoids. Recent optimization studies have identified two highly effective extraction protocols for isolating bioactive constituents:

-

Infusion-Maceration Combined with Ethanol (I/ME-water) : This method involves alternating maceration and percolation using water as the primary solvent, achieving high yields of polar compounds.

-

Heat Reflux Extraction with Ethanol (HRE/ethanol) : Ethanol’s mid-polarity enables efficient extraction of both hydrophilic and lipophilic metabolites, with reflux temperatures enhancing diffusion rates.

These methods avoid toxic solvents, aligning with green chemistry principles while maximizing phenolic content, which may include glechomanolide precursors.

Optimization of Extraction Parameters

Key variables influencing yield include solvent composition, temperature, and processing time:

-

Solvent Selection : Water excels in extracting phenolic acids (e.g., rosmarinic acid), while ethanol outperforms in flavonoid recovery. For sesquiterpene lactones like this compound, ethanol’s ability to dissolve mid-polar terpenoids is critical.

-

Time and Temperature : Prolonged extraction (2+ hours) at 60–80°C improves terpenoid solubility but risks thermal degradation. The I/ME-water method balances efficiency and stability by limiting exposure to 1–1.5 hours.

Chromatographic Isolation and Purification

Following extraction, multi-stage chromatography refines the crude extract:

-

Liquid-Liquid Partition : A methanol/n-heptane split removes non-polar interferents, concentrating terpenoids in the methanol phase.

-

Centrifugal Partition Chromatography (CPC) : This technique, employing a hexane-ethyl acetate-methanol-water solvent system, separates sesquiterpenes based on partition coefficients.

-

Preparative HPLC : Final purification using a C18 column and acetonitrile-water gradient yields this compound-rich fractions, confirmed via NMR and HRESIMS.

Synthetic Preparation of Guaianolide Analogues

Chiral Pool-Based Synthesis

The structural complexity of guaianolides necessitates stereoselective strategies. A chiral pool approach using (–)-linalool as a starting material has been successfully applied to synthesize analogues like sinodielide A:

Key Reaction Steps and Catalysis

Critical transformations in guaianolide synthesis include:

Table 1: Optimization of Allylation Conditions for Guaianolide Intermediates

| Entry | Conditions | Yield of 51 | Yield of 53 |

|---|---|---|---|

| 1 | CrCl₂, NiCl₂, DMF, 60°C | 10% (2:1 dr) | 17% |

| 2 | NaI, SmI₂, THF/HMPA, –78°C | 27% (2:1 dr) | 17% |

| 3 | NaI, Zn⁰, NH₄Cl, THF | – | 51% |

Structural Elucidation and Yield Optimization

Nuclear magnetic resonance (NMR) and electronic circular dichroism (ECD) confirm stereochemistry, while HRESIMS validates molecular formulas. For example, a guaianolide intermediate with molecular formula C₁₇H₂₆O₃ exhibited characteristic signals at δ 7.24 (s, 1H, aromatic) and δ 1.40 (s, 12H, gem-dimethyl groups). Catalytic systems like Pd-X/Y (X = phosphine ligands) enhance reaction selectivity, achieving up to 99% selectivity in cyclization steps.

Analytical and Bioactivity Assessment

HPLC and Spectroscopic Analysis

Quantitative HPLC using a C18 column and UV detection at 280 nm resolves this compound from co-extractives. Calibration with rosmarinic acid (linear range: 0.1–50 µg/mL, R² = 0.999) ensures precision. NMR analysis further confirms the presence of α-methylene-γ-lactone moieties, critical for bioactivity.

Cytotoxicity and Antioxidant Activity

Glechoma extracts exhibit dose-dependent cytotoxicity against cancer cell lines (IC₅₀: 25–50 µg/mL for A375 melanoma) while sparing normal cells (HaCaT, IC₅₀ > 200 µg/mL). Antioxidant capacity, measured via DPPH radical scavenging (EC₅₀: 12.5 µg/mL), correlates with phenolic content.

Comparative Analysis of Methods

| Parameter | Natural Extraction | Chemical Synthesis |

|---|---|---|

| Yield | 0.5–2% (plant dry weight) | 10–27% (multi-step routes) |

| Purity | 85–95% (after HPLC) | >98% (crystallization) |

| Cost | Low (renewable biomass) | High (catalysts, reagents) |

| Scalability | Limited by biomass supply | Kilogram-scale feasible |

Q & A

Basic Research Questions

Q. How is Glechomanolide structurally characterized, and what spectroscopic methods are essential for its identification?

- Methodological Answer : this compound (C₁₅H₂₀O₂) is characterized by its bicyclic sesquiterpene lactone structure, featuring a ten-membered ring fused to a five-membered lactone. Key spectroscopic techniques include:

- Nuclear Magnetic Resonance (NMR) : Assigns proton (¹H) and carbon (¹³C) signals to confirm double bonds (4 double bonds) and ester groups.

- Mass Spectrometry (MS) : Validates molecular weight (232.3181 g/mol) and fragmentation patterns.

- X-ray Crystallography : Resolves 3D conformation, including the stereochemistry of substituents .

- Data Table :

| Technique | Key Features Identified | Reference |

|---|---|---|

| NMR | 18 non-H bonds, ester group | |

| MS | Molecular ion peak at m/z 232 |

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

- Methodological Answer : Synthesis involves terpene cyclization and lactonization. Critical steps include:

- Precursor Preparation : Use of farnesyl pyrophosphate analogs for cyclization.

- Acid-Catalyzed Cyclization : Formation of the ten-membered ring under controlled pH.

- Oxidation and Lactonization : Introduction of the ester group via oxidation of a secondary alcohol .

Q. Which analytical methods ensure purity assessment of isolated this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity using a C18 column and UV detection (λ = 220 nm).

- Thin-Layer Chromatography (TLC) : Screens for impurities with silica gel plates and vanillin staining.

- Melting Point Analysis : Confirms consistency with literature values .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s bioactivity while minimizing confounding variables?

- Methodological Answer :

- In Vitro Assays : Use dose-response curves (e.g., IC₅₀ calculations) in cancer cell lines (e.g., HeLa) with positive/negative controls.

- In Vivo Models : Employ murine models with standardized diets to control metabolic variability.

- Blinded Studies : Assign compound administration and data analysis to separate teams to reduce bias .

- Data Contradiction Example : If bioactivity varies across studies, validate compound purity and assay conditions (e.g., oxygen levels in cell culture) .

Q. How can contradictions in reported bioactivity data for this compound be systematically resolved?

- Methodological Answer :

- Meta-Analysis : Compare studies using PRISMA guidelines, focusing on variables like solvent (DMSO vs. ethanol) or cell line origin.

- Reproducibility Checks : Replicate key experiments with independent labs, sharing raw data via platforms like Zenodo .

- Structural Reanalysis : Confirm batch consistency via NMR to rule out degradation products .

Q. What advanced computational and experimental techniques elucidate this compound’s biosynthesis in plant sources?

- Methodological Answer :

- Isotope Labeling : Track ¹³C-labeled precursors in Glechoma species to map metabolic pathways.

- CRISPR-Cas9 Gene Editing : Knock out candidate terpene synthase genes to identify biosynthetic enzymes.

- Molecular Dynamics Simulations : Model enzyme-substrate interactions for key cyclization steps .

Guidelines for Methodological Rigor

- Experimental Reproducibility : Document reagent sources (e.g., Sigma-Aldritch catalog numbers) and equipment calibration details .

- Data Transparency : Share raw spectra, chromatograms, and statistical code in supplementary materials .

- Ethical Compliance : Obtain institutional review for biological studies and cite original data sources to avoid plagiarism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.